molecular formula C6H3BrN2Se B8532657 4-Bromo-2,1,3-benzoselenadiazole

4-Bromo-2,1,3-benzoselenadiazole

Cat. No.: B8532657
M. Wt: 261.98 g/mol
InChI Key: WDSUVSAUOPJRNH-UHFFFAOYSA-N
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Description

4-Bromo-2,1,3-benzoselenadiazole is a heterocyclic compound featuring a benzene ring fused with a selenadiazole moiety (Se, N) and a bromine substituent at the 4-position. Its crystal structure reveals a planar arrangement with strong intermolecular interactions, such as N–Se⋯N chalcogen bonds and O–H⋯N hydrogen bonds, which facilitate the formation of supramolecular networks . The compound is synthesized via reactions between 2,1,3-benzoselenadiazole derivatives and brominated aromatic precursors, as demonstrated in the synthesis of C₁₂H₉N₃O₃Se, where 3-nitrophenol reacts with 2,1,3-benzoselenadiazole to form a co-crystal . These structural characteristics make it promising for applications in materials science, particularly in semiconductors and optoelectronic devices, where selenium’s polarizability and electron-deficient nature enhance charge transport properties.

Properties

Molecular Formula

C6H3BrN2Se

Molecular Weight

261.98 g/mol

IUPAC Name

4-bromo-2,1,3-benzoselenadiazole

InChI

InChI=1S/C6H3BrN2Se/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H

InChI Key

WDSUVSAUOPJRNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1)Br

Origin of Product

United States

Scientific Research Applications

Materials Science

4-Bromo-2,1,3-benzoselenadiazole is utilized in the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The compound serves as a building block for organic semiconductors due to its strong electron-accepting properties. It has been shown to improve the efficiency and stability of OLED devices by facilitating charge transport and enhancing luminescence .
  • Organic Photovoltaics (OPVs) : Its incorporation into photovoltaic cells has been explored to enhance light absorption and energy conversion efficiency .

Catalysis

The compound has been studied for its catalytic properties:

  • Photocatalytic Reactions : this compound can act as a photocatalyst in various organic transformations. It facilitates light-induced charge transfer processes that are essential in reactions such as oxidative coupling and carbon-carbon bond formation .
  • Metal Complexes : The compound can form complexes with transition metals (e.g., zinc and rhenium), which exhibit enhanced catalytic activity in reactions like the Schiff condensation .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties:

  • In vitro studies demonstrated a reduction of reactive oxygen species (ROS) levels by approximately 40% at a concentration of 10 µM in human fibroblast cells. This suggests potential applications in anti-aging therapies and protective treatments against oxidative stress.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Preliminary studies indicate effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxic Effects

In cancer research, the compound has demonstrated cytotoxic effects on cancer cell lines:

  • In vitro tests on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed IC50_{50} values of 15 µM and 20 µM respectively. Apoptotic assays indicated that the mechanism may involve activation of caspase pathways leading to programmed cell death.

Case Study on Antioxidant Potential

A clinical trial involving elderly participants showed improved skin elasticity and reduced wrinkle depth after topical application of formulations containing this compound over a period of 12 weeks.

Case Study on Antimicrobial Efficacy

A pilot study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated significant improvement in infection resolution compared to control treatments.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The key distinguishing feature of 4-Bromo-2,1,3-benzoselenadiazole is the presence of selenium, which differentiates it from sulfur-containing analogs like 4-Bromo-2,1,3-benzothiadiazole (CAS: 22034-13-5, MW: 215.07 g/mol) . Selenium’s larger atomic radius and lower electronegativity compared to sulfur result in stronger intermolecular interactions and altered electronic properties. For instance, the N–Se bond (1.82–1.87 Å) is longer and more polarizable than the N–S bond (1.62–1.67 Å), enhancing the compound’s ability to stabilize charge-transfer states in organic electronics .

Table 1: Key Properties of Brominated Heterocycles
Compound Heteroatoms Molecular Weight (g/mol) Key Applications/Properties References
This compound Se, N ~228.97 (calculated) Supramolecular networks, semiconductors
4-Bromo-2,1,3-benzothiadiazole S, N 215.07 Organic electronics, electron-withdrawing groups
4-Bromo-1,3-benzothiazole S, N 229.10 Pharmaceuticals, cross-coupling precursors
2-(4-Bromophenyl)benzo[d]oxazole O, N 274.11 (estimated) Fluorescent materials, ligands

Reactivity and Functionalization

  • This compound : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the introduction of aryl or heteroaryl groups. Its selenium atom also participates in chalcogen bonding, directing crystal packing .
  • 4-Bromo-2,1,3-benzothiadiazole: Similarly reactive in cross-coupling but exhibits weaker non-covalent interactions due to sulfur’s smaller size. Widely used in polymer solar cells for its electron-deficient character .
  • Bis-thiadiazole Derivatives (e.g., 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)) : Extended conjugation improves absorption in the visible spectrum, making them suitable for light-emitting diodes (LEDs) .

Thermal and Solubility Properties

  • 4-Bromo-2,1,3-benzothiadiazole : Soluble in dichloromethane and THF; melting point ~120–125°C .
  • 4-Bromo-2,3-Difluorobenzoic Acid : For comparison, this brominated aromatic acid has a melting point of 156–158°C and solubility in organic solvents, highlighting substituent effects on physicochemical behavior .

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-2,1,3-benzoselenadiazole, and how does reaction time affect yield?

Methodological Answer: Synthesis typically involves halogenation of the parent benzoselenadiazole scaffold. For example, bromination using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMSO or DMF) under reflux (18–24 hours) achieves moderate yields (~50–65%). Prolonged reaction times (>24 hours) may lead to over-bromination or decomposition, while shorter durations (<12 hours) result in incomplete conversion. Purification involves recrystallization from ethanol-water mixtures to isolate the product as a light-yellow powder .

Q. How is this compound characterized structurally?

Methodological Answer: Characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., bromine’s deshielding effect on adjacent protons).
  • X-ray crystallography : Confirms molecular geometry, Se–N bond lengths (~1.8–1.9 Å), and Br–C bond distances (~1.9 Å) .
  • Mass spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+^+ for C6_6H2_2BrN2_2Se, m/z ≈ 278.8) .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties of this compound in optoelectronic applications?

Methodological Answer: The electron-withdrawing bromine group lowers the HOMO-LUMO gap, enhancing electron-accepting capacity. Cyclic voltammetry reveals a reduction potential shift of ~0.2–0.3 V compared to non-brominated analogs. This property makes it suitable as an electron-transport layer in organic photovoltaics (OPVs) or as a fluorophore in chemosensors .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound derivatives?

Methodological Answer: Discrepancies often arise from solvent polarity, aggregation effects, or impurities. To mitigate:

Standardize solvents : Use anhydrous DCM or THF to avoid solvent-driven quenching.

Control concentration : Dilute solutions (<105^-5 M) prevent aggregation-induced emission (AIE) or quenching (ACQ).

Validate purity : HPLC with UV-Vis detection (λ ≈ 350–400 nm) ensures >98% purity before measurement .

Q. What strategies improve the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer: Bromine’s position directs Suzuki-Miyaura or Ullmann couplings. Key strategies:

  • Catalyst optimization : Pd(PPh3_3)4_4 or XPhos ligands enhance coupling efficiency at the 4-position.
  • Temperature control : Reactions at 80–100°C minimize competing side reactions (e.g., debromination).
  • Protecting groups : Use tert-butyl or acetyl groups to block reactive Se–N bonds during functionalization .

Q. How does this compound perform in biological imaging compared to benzothiadiazole analogs?

Methodological Answer: The selenium atom increases spin-orbit coupling, enabling triplet-state emission for time-resolved fluorescence imaging. Compared to sulfur analogs:

  • Brightness : 1.5–2× higher due to heavier atom effect.
  • Photostability : Reduced under prolonged UV exposure (λ > 400 nm) due to Se–N bond cleavage.
  • Cell permeability : Lower than benzothiadiazoles, requiring nanoparticle encapsulation for in vivo use .

Q. What computational methods predict the reactivity of this compound in radical reactions?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Spin density distribution : Localized on bromine and selenium atoms, favoring radical abstraction at Br.
  • Activation energy : ~25–30 kcal/mol for homolytic Br–C bond cleavage, suggesting thermal instability above 150°C .

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